N-benzyl-1-indanamine mechanism of action in biological systems
N-benzyl-1-indanamine mechanism of action in biological systems
An In-Depth Technical Guide to the Biological Mechanism of Action of N-benzyl-1-indanamine
Abstract
N-benzyl-1-indanamine is a compelling molecular scaffold with significant therapeutic potential, predicated on its structural homology to established neuroactive compounds. This technical guide delineates the hypothesized biological mechanisms of action of N-benzyl-1-indanamine, primarily focusing on its role as a cholinesterase inhibitor and secondarily as a potential modulator of monoamine oxidase activity. Drawing from extensive research on analogous compounds, particularly the indanone derivatives like Donepezil, this document provides a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the molecular targets, the intricacies of the signaling pathways, and the critical structure-activity relationships that define its potential efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the validation of these mechanisms, ensuring a robust and self-validating system of inquiry.
Introduction: The Therapeutic Rationale for N-benzyl-1-indanamine
The indane and benzylamine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. N-benzyl-1-indanamine, which integrates these two key pharmacophores, is structurally analogous to potent acetylcholinesterase (AChE) inhibitors. The most notable of these is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine), a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] The primary therapeutic hypothesis for N-benzyl-1-indanamine is, therefore, its ability to modulate cholinergic neurotransmission through the inhibition of AChE.
Beyond its potential as a cholinesterase inhibitor, the broader class of N-benzyl derivatives has demonstrated activity against monoamine oxidases (MAO-A and MAO-B), enzymes critical to the degradation of monoaminergic neurotransmitters.[4][5][6] This dual-target potential positions N-benzyl-1-indanamine as a molecule of interest for complex neurodegenerative disorders where both cholinergic and monoaminergic deficits are implicated.
This guide will proceed to dissect these potential mechanisms, offering a theoretical framework grounded in empirical data from closely related analogs and providing the practical methodologies required to validate these hypotheses.
Primary Mechanism of Action: Cholinesterase Inhibition
The central hypothesis for the biological activity of N-benzyl-1-indanamine is its function as an inhibitor of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[4][7] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the neuronal signal.[7] Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine, a mechanism known to be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][7]
Molecular Interaction with Acetylcholinesterase
Based on extensive studies of the structurally related compound Donepezil, N-benzyl-1-indanamine is predicted to be a potent, selective, and reversible inhibitor of AChE.[1][8] The proposed binding model suggests a dual-site interaction within the active site gorge of the enzyme.
-
The Catalytic Anionic Site (CAS): The protonated amine of the indanamine moiety is expected to form a crucial cation-π interaction with the indole ring of Tryptophan 84 (Trp84) at the base of the gorge. This interaction anchors the molecule within the catalytic site.
-
The Peripheral Anionic Site (PAS): The benzyl group is hypothesized to engage in π-π stacking interactions with aromatic residues at the entrance of the gorge, such as Tyrosine 70 (Tyr70) and Tryptophan 279 (Trp279). This interaction at the PAS is believed to contribute to the high potency and potential allosteric modulation of the enzyme.
The indane ring likely serves as a linker, spanning the distance between the CAS and PAS. This dual-site binding is a hallmark of highly potent AChE inhibitors.[9]
Figure 2: Inhibition of monoamine oxidase by N-benzyl-1-indanamine.
Experimental Validation Protocols
To empirically validate the hypothesized mechanisms of action, a series of in vitro and in silico experiments are necessary.
Protocol for Determination of Cholinesterase Inhibitory Activity (Ellman's Method)
This protocol describes the determination of IC₅₀ values for N-benzyl-1-indanamine against AChE and BChE using a 96-well plate spectrophotometric assay based on the Ellman's method. [10][11][12][13] Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is quantified by measuring the absorbance at 412 nm. [14]The rate of color formation is proportional to the enzyme activity.
Materials:
-
Human recombinant AChE
-
Human serum BChE
-
Acetylthiocholine iodide (ATChI)
-
S-Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
N-benzyl-1-indanamine
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 10 mM ATChI and BTCI solution in deionized water.
-
Prepare stock solutions of N-benzyl-1-indanamine and Donepezil in DMSO, followed by serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the test compound or positive control at various concentrations to the wells.
-
Add 50 µL of AChE or BChE solution (diluted in buffer to achieve a linear reaction rate).
-
Add 125 µL of DTNB solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the respective substrate (ATChI for AChE, BTCI for BChE) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Figure 3: Workflow for the determination of cholinesterase inhibitory activity.
Protocol for Determination of Monoamine Oxidase Inhibitory Activity
This protocol describes a fluorometric assay to determine the IC₅₀ values of N-benzyl-1-indanamine against MAO-A and MAO-B. [15][16] Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The fluorescence intensity is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B
-
p-Tyramine (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline (selective MAO-B inhibitor)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (pH 7.4)
-
N-benzyl-1-indanamine
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of N-benzyl-1-indanamine, clorgyline, and pargyline.
-
Prepare a working solution of the substrate, HRP, and fluorescent probe in the assay buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Add 50 µL of the test compound or control inhibitors to the wells.
-
Add 50 µL of MAO-A or MAO-B enzyme solution.
-
Incubate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the working reagent (substrate, HRP, probe) to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ values as described for the cholinesterase assay.
-
Protocol for In Silico Analysis: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [17][18][19] Principle: A computational algorithm samples various conformations of the ligand within the active site of the enzyme and scores them based on binding energy. [17]This allows for the visualization of key interactions and provides a theoretical basis for the observed inhibitory activity.
Software:
-
AutoDock, Glide, or similar molecular docking software.
-
Molecular visualization software (e.g., PyMOL, Chimera).
Procedure:
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of the target enzyme (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate a 3D structure of N-benzyl-1-indanamine and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.
-
Run the docking algorithm to generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the top-scoring poses based on binding energy and clustering.
-
Visualize the ligand-receptor interactions, identifying hydrogen bonds, hydrophobic interactions, and π-stacking.
-
Compare the predicted binding mode with that of known inhibitors like Donepezil.
-
Figure 4: Workflow for molecular docking analysis.
Conclusion
N-benzyl-1-indanamine represents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Based on its structural similarity to known potent inhibitors, its primary mechanism of action is hypothesized to be the dual-site inhibition of acetylcholinesterase. Additionally, a secondary mechanism involving the inhibition of monoamine oxidases is plausible. The experimental and in silico protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these mechanisms. The validation of these hypotheses will be crucial in elucidating the full therapeutic potential of N-benzyl-1-indanamine and guiding future drug development efforts.
References
-
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). PubMed. [Link]
-
Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1995). PubMed. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PubMed Central. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. [Link]
-
N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (1995). ACS Publications. [Link]
-
N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). ResearchGate. [Link]
-
Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2020). ResearchGate. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers. [Link]
-
Elabscience®Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Elabscience. [Link]
-
New Findings about Ellman's Method to Determine Cholinesterase Activity. (2007). ResearchGate. [Link]
-
N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (2023). Frontiers. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2015). PubMed Central. [Link]
-
ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. (1995). ResearchGate. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2015). PubMed Central. [Link]
-
Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
-
Tutorial: Docking. (n.d.). UC Santa Barbara. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. [Link]
-
Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). PubMed Central. [Link]
-
Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Taylor & Francis Online. [Link]
-
Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. (2020). PubMed Central. [Link]
-
Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. (1995). PubMed. [Link]
-
New findings about Ellman's method to determine cholinesterase activity. (2007). PubMed. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). MDPI. [Link]
-
Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Assay Genie. [Link]
-
In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors. (2023). Journal of Survey in Fisheries Sciences. [Link]
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PubMed Central. [Link]
Sources
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
